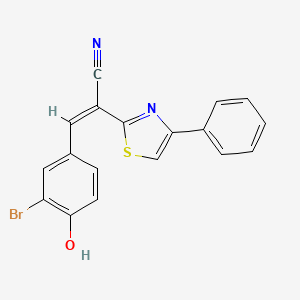
(Z)-3-(3-bromo-4-hydroxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-3-(3-bromo-4-hydroxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C18H11BrN2OS and its molecular weight is 383.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(Z)-3-(3-bromo-4-hydroxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anticonvulsant properties, supported by recent research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula: C18H11BrN2OS
- Molecular Weight: 383.3 g/mol
- CAS Number: 476673-32-2
Anticancer Activity
Recent studies have demonstrated that compounds containing thiazole moieties exhibit potent anticancer activities. The presence of electron-withdrawing groups, such as bromine in this compound, enhances its interaction with cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound against various cancer cell lines, including A-431 and Jurkat cells. The findings indicated that the compound exhibited significant cytotoxicity with an IC50 value lower than that of standard chemotherapy agents like doxorubicin. The structure–activity relationship (SAR) analysis suggested that the bromine substitution at the phenolic position is critical for enhancing anticancer activity due to improved hydrophobic interactions with cellular targets .
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. The compound's structure suggests potential efficacy against various bacterial strains.
Antibacterial Efficacy
In vitro studies have shown that this compound displays notable antibacterial activity against both Gram-positive and Gram-negative bacteria. A systematic evaluation revealed that compounds with similar thiazole frameworks demonstrated comparable or superior activity to established antibiotics like norfloxacin .
Anticonvulsant Activity
Thiazole-containing compounds have been investigated for their anticonvulsant properties. The mechanism is believed to involve modulation of neurotransmitter systems.
Research Findings
A recent study focused on synthesizing thiazole derivatives and assessing their anticonvulsant activities using animal models. The results indicated that certain derivatives exhibited significant protection against seizures, correlating with structural features such as the presence of hydroxyl groups which enhance solubility and bioavailability .
Summary of Biological Activities
| Activity | Effect | Mechanism |
|---|---|---|
| Anticancer | Significant cytotoxicity in cancer cell lines | Interaction with cellular proteins |
| Antimicrobial | Effective against various bacterial strains | Disruption of bacterial cell wall integrity |
| Anticonvulsant | Protection against seizures | Modulation of neurotransmitter systems |
Properties
IUPAC Name |
(Z)-3-(3-bromo-4-hydroxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrN2OS/c19-15-9-12(6-7-17(15)22)8-14(10-20)18-21-16(11-23-18)13-4-2-1-3-5-13/h1-9,11,22H/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVMBTCFYRLEPM-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C=C3)O)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=C(C=C3)O)Br)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














